molecular formula C12H17N3 B3301508 [2-(1-Isopropyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride CAS No. 910381-29-2

[2-(1-Isopropyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride

Cat. No.: B3301508
CAS No.: 910381-29-2
M. Wt: 203.28 g/mol
InChI Key: FIJPVWGJNAMRFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(1-Isopropyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride is a chemical compound that belongs to the class of benzimidazoles Benzimidazoles are heterocyclic aromatic organic compounds that have a fused benzene and imidazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(1-Isopropyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride typically involves the following steps:

  • Formation of 1-Isopropyl-1H-benzimidazole: This can be achieved by reacting o-phenylenediamine with isopropylamine under acidic conditions.

  • Alkylation: The resulting 1-isopropyl-1H-benzimidazole is then alkylated with ethylamine to introduce the ethylamine group.

  • Dihydrochloride Formation: The final step involves treating the alkylated product with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: [2-(1-Isopropyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, [2-(1-Isopropyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the preparation of various pharmaceuticals and organic compounds.

Biology: In biological research, this compound is utilized to study the biological activity of benzimidazole derivatives. It can be used to investigate the interaction with biological targets and pathways.

Medicine: The compound has potential medicinal applications, including its use as an antimicrobial, antiviral, and anticancer agent. Its derivatives are being explored for their therapeutic properties in treating various diseases.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other chemical products.

Mechanism of Action

The mechanism by which [2-(1-Isopropyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

  • Benzimidazole: A core structure similar to [2-(1-Isopropyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride.

  • 1-Isopropyl-1H-benzimidazole: A closely related compound without the ethylamine group.

  • 2-(2-Hydroxyphenyl)-1H-benzimidazole: Another benzimidazole derivative with a hydroxyl group.

Uniqueness: this compound is unique due to its specific structural features, such as the presence of the isopropyl group and the ethylamine moiety. These features contribute to its distinct chemical and biological properties compared to other benzimidazole derivatives.

Properties

IUPAC Name

2-(1-propan-2-ylbenzimidazol-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3/c1-9(2)15-11-6-4-3-5-10(11)14-12(15)7-8-13/h3-6,9H,7-8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJPVWGJNAMRFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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